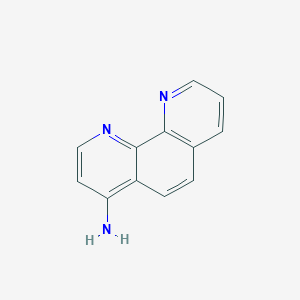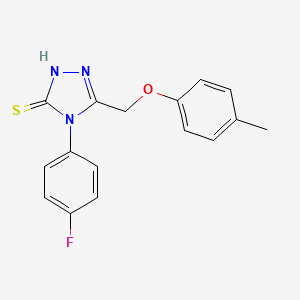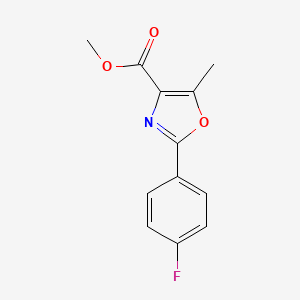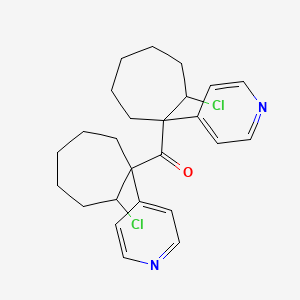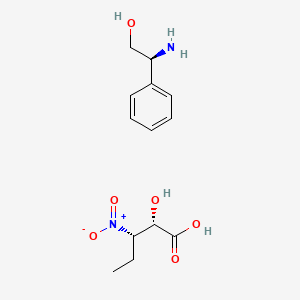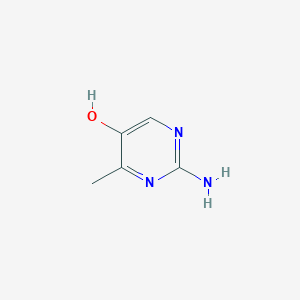
2-Amino-4-methylpyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-methylpyrimidin-5-ol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methylpyrimidin-5-ol typically involves the reaction of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another method involves the reaction of 3-methyl-pyridine 1-oxide with a trialkylamine and an electrophilic compound, followed by reaction with hydrogen bromide at high temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methylpyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form methylsulfonyl derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include methylsulfonyl derivatives, reduced pyrimidine compounds, and various substituted pyrimidines .
Scientific Research Applications
2-Amino-4-methylpyrimidin-5-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-methylpyrimidin-5-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit β-glucuronidase by binding to the enzyme’s active site, thereby preventing its activity . Additionally, its antitrypanosomal and antiplasmodial activities are attributed to its ability to interfere with the metabolic pathways of the parasites .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-4-methylpyrimidin-5-ol include other 2-aminopyrimidine derivatives such as:
- 2-Amino-4,6-dichloropyrimidine
- 2-Amino-5-methylpyridine
- 4-Amino-5-hydroxymethyl-2-methylpyrimidine
Uniqueness
What sets this compound apart from these similar compounds is its dual fluorescence property, which is useful in designing smart luminescent materials . Additionally, its specific inhibitory activity against β-glucuronidase makes it a valuable compound in medicinal research .
Properties
CAS No. |
92635-38-6 |
|---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-amino-4-methylpyrimidin-5-ol |
InChI |
InChI=1S/C5H7N3O/c1-3-4(9)2-7-5(6)8-3/h2,9H,1H3,(H2,6,7,8) |
InChI Key |
VCIHPVOAXJAJLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


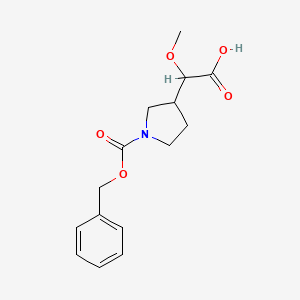

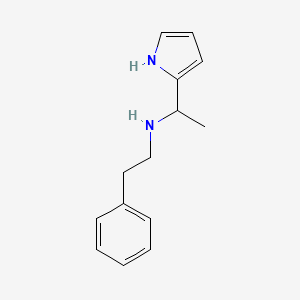
![1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile](/img/structure/B11765414.png)
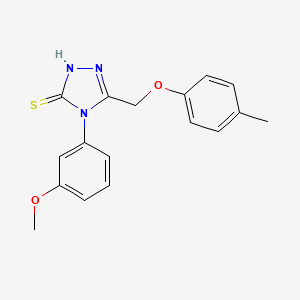
![3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B11765420.png)
